molecular formula C17H11ClN2O3S2 B2776904 N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide CAS No. 296266-32-5

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide

Cat. No. B2776904
CAS RN: 296266-32-5
M. Wt: 390.86
InChI Key: VYYXMVUCNRDQPE-ZROIWOOFSA-N
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Description

The compound is also known as N-acetyl-N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide . It has a CAS Number of 866154-60-1 and a molecular weight of 354.84 . The compound is solid in physical form .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophen-yl)-1,3,4-thiadiazole-2-thiol .


Molecular Structure Analysis

The compound’s linear formula is C14H11ClN2O3S2 . It contains a methylidene group, which is any part of a molecule that consists of two hydrogen atoms bound to a carbon atom, which is connected to the remainder of the molecule by a double bond .


Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 354.84 . The IUPAC name is N-acetyl-N-[(5Z)-5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide .

Scientific Research Applications

Pharmacological Properties and Anticonvulsant Activity

One notable application of derivatives of the mentioned compound is in the field of pharmacology, where these compounds have been designed, synthesized, and biologically evaluated for their anticonvulsant activities. The research demonstrates that these compounds possess essential functional groups for binding to benzodiazepine receptors, with the 4-thiazolidinone ring serving as an anticonvulsant pharmacophore. Some synthesized derivatives showed considerable anticonvulsant activity in tests, without impairing learning and memory, indicating the involvement of benzodiazepine receptors in their pharmacological properties (Faizi et al., 2017).

Antimicrobial and Antifungal Applications

Derivatives of N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide have been synthesized and evaluated for their antimicrobial properties. Studies reveal that these compounds exhibit inhibitory action against both Gram-positive and Gram-negative bacteria, as well as against various strains of fungi, suggesting their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai et al., 2013).

Anticancer Potential

Research into the anticancer potential of derivatives of this compound has highlighted their ability to exhibit proapoptotic activity against melanoma cell lines, with specific derivatives showing significant growth inhibition. This indicates their potential utility in developing anticancer therapies, particularly targeting melanoma (Yılmaz et al., 2015).

Enzyme Inhibition

Another area of application for these derivatives is in enzyme inhibition, particularly targeting carbonic anhydrase isozymes. These enzymes are crucial for catalyzing the synthesis of bicarbonate ion from carbon dioxide and water in almost all living organisms. Derivatives have been found to inhibit these enzymes effectively, which could have implications for treating conditions where modulation of bicarbonate ion production is beneficial (Gokcen et al., 2016).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O3S2/c18-11-7-5-10(6-8-11)9-14-16(23)20(17(24)25-14)19-15(22)12-3-1-2-4-13(12)21/h1-9,21H,(H,19,22)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYXMVUCNRDQPE-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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